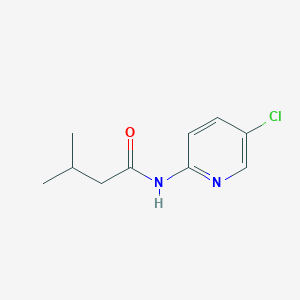
N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)-3-oxopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)-3-oxopropanamide is a chemical compound of interest due to its potential applications in various fields of chemistry and pharmacology. While the specific compound's detailed studies are scarce, research on related compounds provides insights into the synthesis, structural analysis, chemical reactions, and property evaluations that can inform understanding of N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)-3-oxopropanamide.
Synthesis Analysis
Synthetic approaches to related compounds often involve strategic functionalization and cyclization reactions. For instance, synthesis involving N-substituted indole-2-thiols or benzothiazoles typically employs palladium-catalyzed reactions, cycloadditions, or nucleophilic substitutions indicative of methods that could be applied to the target compound (Androsov & Neckers, 2007).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques (NMR, IR, UV-Vis) are fundamental in determining the molecular structure of compounds. For example, crystal structure analysis of related compounds reveals conformational details and intermolecular interactions that are crucial for understanding the structural properties of N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)-3-oxopropanamide (Zeng et al., 2010).
Chemical Reactions and Properties
The reactivity of compounds containing benzodioxol and nitrophenyl groups is influenced by their functional groups. For instance, the presence of nitro groups can facilitate nucleophilic substitution reactions or influence the electron density of aromatic systems, affecting their chemical behavior (Cosimelli et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are closely related to the compound's molecular arrangement and intermolecular forces. The study of related compounds through DSC and TG-DTG analyses provides insights into thermal behavior and stability, which are critical for understanding the physical properties of the target compound (Wan-yuna, 2010).
Chemical Properties Analysis
Electron withdrawing or donating groups attached to the core structure of compounds significantly influence their chemical properties, such as reactivity, acidity/basicity, and electron distribution. Studies on related compounds highlight the impact of substituents on the chemical properties and potential reactivity pathways of N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)-3-oxopropanamide (Zhengneng et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Applications
Research on compounds with similar functionalities has shown promising applications in anti-inflammatory and anticancer treatments. For instance, a study on NOSH-Aspirin, a hybrid compound releasing nitric oxide and hydrogen sulfide, demonstrated potent anti-inflammatory properties and significant effectiveness in inhibiting the growth of various human cancer cell lines, without cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012). This suggests that structural analogs or derivatives could possess similar therapeutic benefits.
Neuroprotection and Ischemia
Compounds with nitro groups and specific structural motifs have been studied for their neuroprotective effects. For example, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has been shown to protect against global ischemia, demonstrating potential for therapeutic applications in protecting brain tissue during ischemic events (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Synthetic Applications in Organic Chemistry
Research into the synthesis of complex molecules for pharmaceutical applications often explores compounds with similar structural elements. For instance, studies have detailed the synthesis of novel compounds for potential use in medicinal chemistry, highlighting the versatility of these chemical structures in drug development (Wurz & Charette, 2005). These synthetic approaches could inform the development of derivatives of "N-1,3-benzodioxol-5-yl-3-(4-nitrophenyl)-3-oxopropanamide" for various applications.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-13(10-1-4-12(5-2-10)18(21)22)8-16(20)17-11-3-6-14-15(7-11)24-9-23-14/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBGDRGKGPDNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)